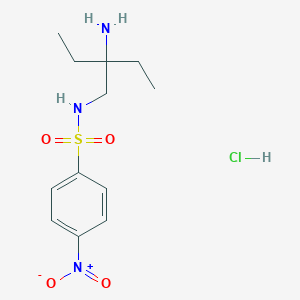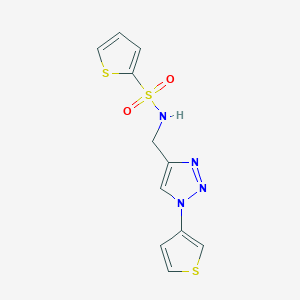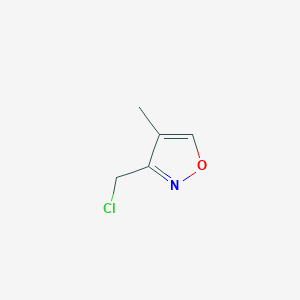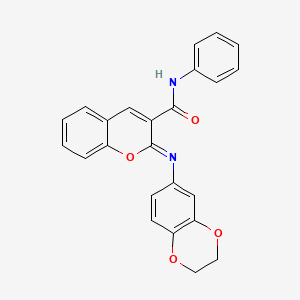![molecular formula C8H4O4S2 B2415806 チエノ[3,2-b]チオフェン-2,5-ジカルボン酸 CAS No. 18646-81-6](/img/structure/B2415806.png)
チエノ[3,2-b]チオフェン-2,5-ジカルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid is a structurally rigid, planar bridging ligand with a linear geometry . It is a close structural analogue of 2,6-naphthalenedicarboxylic acid, one of the most often used bridging ligands in the chemistry of MOFs . It is an important building block in the preparation of fluorescent brightening agent, fungicides and anti-cancer drug .
Synthesis Analysis
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid has been generated by chlorination of adipic acid using thionyl chloride . It can also be synthesized under solvothermal conditions .Molecular Structure Analysis
The molecular structure of Thieno[3,2-b]thiophene-2,5-dicarboxylic acid was determined by single crystal X-ray diffraction .Chemical Reactions Analysis
Heating the solutions of Mn(II), Cd(II) salts and thieno[3,2-b]thiophene-2,5-dicarboxylic acid in N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) results in the formation of crystalline complex compounds .科学的研究の応用
金属有機構造体(MOF)および配位高分子
チエノ[3,2-b]チオフェン-2,5-ジカルボン酸は、金属有機配位高分子の合成における架橋配位子として機能します。これらの材料は、魅力的な構造的多様性と独自の特性を示しています。注目すべき2つの例を以下に示します。
a. Sr(ttdc)(dma)₂(化合物1): b. Zn(ttdc)(bpy)·DMA·4H₂O(化合物2):色素増感太陽電池(DSSC)
チエノ[3,2-b]チオフェン-2,5-ジカルボアルデヒド(H₂ttdcの前駆体)は、DSSC用の新規な無金属有機色素の合成に用いられてきました。 これらの色素は、光吸収と電子移動を強化し、太陽電池効率を向上させます .
マグネシウム配位ネットワーク
2,5-チオフェンジカルボン酸(H₂ttdcの前駆体)は、マグネシウム配位ネットワークの調製におけるリンカーとして機能します。 これらのネットワークは、興味深い構造モチーフを示し、触媒、ガス貯蔵、またはイオン交換に適用される可能性があります .
将来の展望
ttdc²⁻アニオンを含むMOFの数が限られていることを考えると、架橋ttdc²⁻配位子を含むMOFの合成に関するさらなる研究が不可欠です。 このような取り組みは、機能性が向上した新しい多孔質材料を生み出す可能性があります .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid (H2ttdc) is a structurally rigid, planar bridging ligand with a linear geometry . It has been used in the synthesis of coordination polymers . The primary targets of H2ttdc are metal ions such as Sr(II) and Zn(II), which it binds to form coordination polymers .
Mode of Action
H2ttdc interacts with its targets (metal ions) through coordination bonds to form coordination polymers . These polymers have diverse structures, including two-dimensional layered coordination polymers with square network topologies . The mode of action of H2ttdc involves the formation of these coordination polymers, which can exhibit interesting properties such as luminescence .
Biochemical Pathways
For example, polymers with luminescent properties could potentially be used in imaging applications .
Pharmacokinetics
The solubility, stability, and bioavailability of h2ttdc could potentially be influenced by its ability to form coordination polymers .
Result of Action
The result of H2ttdc’s action is the formation of coordination polymers with diverse structures . These polymers can exhibit interesting properties such as luminescence , which could potentially be harnessed for various applications.
Action Environment
The action of H2ttdc can be influenced by various environmental factors. For example, the formation of coordination polymers can be affected by factors such as temperature and solvent conditions . Additionally, the stability and efficacy of H2ttdc could potentially be influenced by environmental factors such as pH and the presence of other chemical species .
特性
IUPAC Name |
thieno[3,2-b]thiophene-2,5-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O4S2/c9-7(10)5-1-3-4(14-5)2-6(13-3)8(11)12/h1-2H,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMURVZFFOUWCNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC(=C2)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18646-81-6 |
Source


|
| Record name | thieno[3,2-b]thiophene-2,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes Thieno[3,2-b]thiophene-2,5-dicarboxylic acid interesting for material science applications?
A1: Thieno[3,2-b]thiophene-2,5-dicarboxylic acid is a conjugated organic ligand capable of coordinating with metal ions, making it suitable for constructing Metal-Organic Frameworks (MOFs) [, , , ]. These structures have gained significant interest for various applications, including gas storage, catalysis, and sensing.
Q2: How does the structure of Thieno[3,2-b]thiophene-2,5-dicarboxylic acid influence the properties of the resulting MOFs?
A2: The presence of the thiophene rings in Thieno[3,2-b]thiophene-2,5-dicarboxylic acid contributes to the electronic properties of the resulting MOFs. Research suggests that incorporating this ligand can influence the band gap of the MOF, a crucial factor for applications like photovoltaics and optoelectronics []. Additionally, the carboxylic acid groups provide sites for metal coordination, influencing the overall structure and porosity of the MOF [, , ].
Q3: Can the electronic properties of MOFs incorporating Thieno[3,2-b]thiophene-2,5-dicarboxylic acid be further tuned?
A3: Research indicates that functionalizing the Thieno[3,2-b]thiophene-2,5-dicarboxylic acid ligand, particularly with halogens, can further tune the band gap and valence band maximum of the resulting MOFs []. This fine-tuning of electronic properties allows for tailoring the material's properties for specific applications.
Q4: Are there any comparative studies on the effectiveness of Thieno[3,2-b]thiophene-2,5-dicarboxylic acid versus other similar ligands in MOFs?
A4: While direct comparisons with Thieno[3,2-b]thiophene-2,5-dicarboxylic acid are limited in the available literature, studies have explored its isomer, thiophen-2,5-dicarboxylic acid (TPDC), in perovskite solar cell applications []. These studies suggest that the symmetrical TPDC, with its higher dipole moment, exhibits superior performance compared to the centrally symmetric Thieno[3,2-b]thiophene-2,5-dicarboxylic acid (TTDC) in passivating defects and enhancing charge transport []. Further research comparing these ligands in various MOF systems would provide valuable insights.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B2415727.png)



![1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole](/img/structure/B2415733.png)
![(1-(Benzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2415734.png)

![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2415737.png)



![N-(1-cyanocycloheptyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2415742.png)

